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molecular formula C6H6F3NO3S B1631010 Pyridinium trifluoromethanesulfonate CAS No. 52193-54-1

Pyridinium trifluoromethanesulfonate

Cat. No. B1631010
M. Wt: 229.18 g/mol
InChI Key: YWVYZMVYXAVAKS-UHFFFAOYSA-N
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Patent
US05936097

Procedure details

500 mg (1.1 mmol) of (3aRS, 4SR, 9SR, 9aRS)-4,9-ethano-2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol are dissolved, at a temperature in the region of 20° C. under a nitrogen atmosphere, in 10 cm3 of pyridine which has been dried over potassium hydroxide and then 336 mg (1.2 mmol) of trifluoromethanesulphonic anhydride are added. After stirring for 3 hours at a temperature in the region of 20° C., 25 cm3 of water are added and extraction is carried out with 3 times 25 cm3 dichloromethane. The combined organic phases are washed with 0.1N hydrochloric acid and then with water, dried over magnesium sulphate and concentrated to dryness under reduced pressure. The residue is purified by recrystallizing from a methanol/isopropyl ether (60/40 by volume) mixture. 310 mg (42%) of N-[(3aRS, 4SR, 9SR, 9aRS)-4,9-ethano-2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindolyl-3a-methyl]pyridinium trifluoromethanesulphonate are thus obtained in the form of pale-yellow crystals, the characteristics of which are as follows: melting point=244° C., 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 393 K, δ in ppm): 1.37, 1.67, 1.98 and 2.12 (4 mts, each 1H, CH2CH2), 2.80 (mt, 1H, H at 9a), 3.20 (mt, 1H, H at 4), 3.38 (limit AB, 2H, CH2 at 1), 3.52 (broad s, 2H, COCH2Ar), 3.56 at 4.02 (2 d, J=12.5 Hz, each 1H, CH2 at 3), 3.68 (unresolved peak, 3H, OCH3), 4.38 and 4.50 (2 d, J=12.5 Hz, each 1H, CH2N+), 6.51 (broad d, J=7.5 Hz, 1H, H at 8), 6.88 (broad t, J=7.5 Hz, 1H, aromatic H para to the OCH3), 6.95 (broad d, J=7.5 Hz, 1H, aromatic H ortho to OCH3), 7.15 (dt, J=7.5 and 2 Hz, 1H, H at 7), from 7.20 to 7.45 (mt, 4H, H at 5, H at 6 and aromatic H meta to the OCH3), from 7.35 to 7.60 (mt, 5H, aromatic H of the phenyl at 9), 8.15 (broad t, J=7 Hz, 2H, H at 3 and H at 5 of the pyridyl), 8.65 (broad t, J=7 Hz, 1H, H at 4 of the pyridyl), 8.91 (broad t, J=7 Hz, 2H, H at 2 and H at 6 of the pyridyl).
Name
2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1CC(C1[CH:20]2[C:15](CO)(CC3C=CC=CC=3[CH:19]2[C:21]2C=CC=CC=2)[CH2:14][NH:13]1)=O.[F:33][C:34]([F:47])([F:46])[S:35]([O:38]S(C(F)(F)F)(=O)=O)(=[O:37])=[O:36].O>N1C=CC=CC=1>[F:33][C:34]([F:47])([F:46])[S:35]([O-:38])(=[O:37])=[O:36].[NH+:13]1[CH:14]=[CH:15][CH:20]=[CH:19][CH:21]=1 |f:4.5|

Inputs

Step One
Name
2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)C1NCC2(CC3=C(C(C12)C1=CC=CC=C1)C=CC=C3)CO
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
has been dried over potassium hydroxide
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The combined organic phases are washed with 0.1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified
CUSTOM
Type
CUSTOM
Details
by recrystallizing from a methanol/isopropyl ether (60/40 by volume) mixture

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.[NH+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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